Berotralstat Hydrochloride is a synthetic small molecule drug primarily used for the prophylaxis of angioedema attacks in patients with hereditary angioedema. It is classified as a plasma kallikrein inhibitor, which plays a crucial role in regulating bradykinin generation, a key factor in the pathophysiology of hereditary angioedema. The drug is marketed under the trade name Orladeyo and was approved by the U.S. Food and Drug Administration in December 2020.
The synthesis of Berotralstat Hydrochloride involves several steps, typically starting from commercially available precursors. The process includes:
Berotralstat Hydrochloride primarily undergoes reactions typical of small molecules, including:
The metabolic pathway has not been fully characterized, but studies indicate that around 34% of plasma radioactivity corresponds to unchanged Berotralstat following administration .
Berotralstat functions by inhibiting plasma kallikrein, a serine protease responsible for cleaving high-molecular-weight kininogen to produce bradykinin. By blocking this enzymatic activity:
Berotralstat Hydrochloride is primarily used in clinical settings for:
CAS No.: 24622-61-5
CAS No.:
CAS No.:
CAS No.: 63719-82-4
CAS No.: